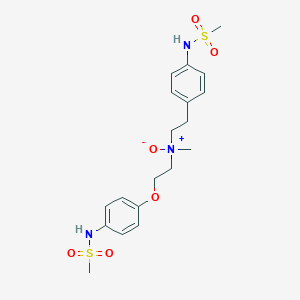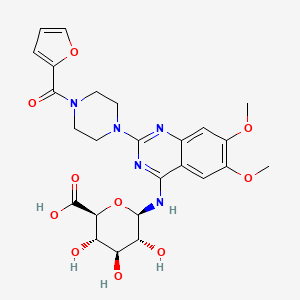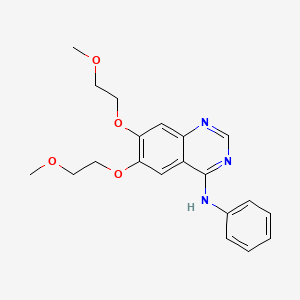
Δ2-Cefoxitin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Δ2-Cefoxitin involves several key steps, starting from cephalothin. The process includes methoxylation, deacetylation, and carbamoylation. The methoxylation product can proceed to deacetylation without the need for crystallization and purification, simplifying the synthesis process and making it feasible for industrial production. This method is highlighted as simple and convenient, suitable for scaling up to industrial levels (Wang Yong-jin, 2008).
Molecular Structure Analysis
Cefoxitin interacts with transition metal ions to form complexes where it acts as a monoanionic tridentate ligand. This interaction suggests a tetrahedral geometry for the structure of these complexes. Such molecular interactions are crucial for understanding the compound's behavior in various chemical environments and its potential biological activity (J. Anacona & C. Gil, 2005).
Chemical Reactions and Properties
Cefoxitin's resistance to β-lactamase is a significant chemical property, contributing to its effectiveness against bacteria that produce the enzyme. This resistance is attributed to the presence of a methoxy group in its molecular structure, which prevents the β-lactamase enzyme from breaking down the antibiotic. The interaction of cefoxitin with β-lactamase has been explored through kinetic and spectroscopic characterization, revealing the formation of a covalent acyl-enzyme intermediate (J. Fisher et al., 1980).
Physical Properties Analysis
The physical properties of cefoxitin, including its stability and solubility, play a crucial role in its pharmacokinetics and administration. Cefoxitin's physical properties ensure its effectiveness when administered intravenously or intramuscularly, with higher and more prolonged antibiotic activity levels in serum and urine compared to other cephalosporins. These properties contribute to cefoxitin's therapeutic efficacy and its ability to reach high concentrations in targeted tissues (W. Brumfitt et al., 1974).
Chemical Properties Analysis
Cefoxitin's chemical properties, including its broad spectrum of antibacterial activity and resistance to β-lactamase hydrolysis, underscore its utility in treating infections caused by a wide range of bacteria. The chemical structure of cefoxitin, particularly the 7α-methoxy group, is instrumental in its action mechanism, offering resistance to β-lactamase and making it effective against bacteria resistant to other cephalosporins. Its activity against both gram-positive and gram-negative bacteria, including those producing β-lactamase, highlights the importance of its chemical properties in its antibacterial efficacy (R. N. Brogden et al., 2012).
Wissenschaftliche Forschungsanwendungen
Interference in Clinical Analysis
- Cefoxitin can interfere with the kinetic-spectrophotometric determination of creatinine in serum, affecting the accuracy of this clinical test. However, systematic errors caused by cefoxitin can be minimized through specific analytical methods (Sevillano-Cabeza et al., 1991).
Microbial Resistance and Inhibition
- Cefoxitin, a semisynthetic cephamycin antibiotic, is known for its resistance to β-lactamase inactivation. Its effectiveness against various bacterial cultures and the role of β-lactamase in bacterial resistance to cefoxitin have been studied extensively (Onishi et al., 1974).
Efficacy Against Mycobacterium Abscessus
- The β-lactams cefoxitin and imipenem are used for treating Mycobacterium abscessus pulmonary infections. Studies have assessed their effectiveness in killing and intracellular activity, providing insights into their comparative efficacy and potential improvements in treatment efficacy through β-lactamase inhibition (Lefebvre et al., 2016).
Pharmacological Profile
- The pharmacological study of cefoxitin as an alternative to carbapenems for treating urinary tract infections caused by ESBL-producing Escherichia coli has been explored. This research provides insights into optimizing cefoxitin administration according to microbial susceptibility patterns (Guet-Revillet et al., 2014).
In Vivo Evaluation
- In vivo evaluations of cefoxitin have shown its effectiveness against a wide range of bacteria, including those resistant to other antibiotics. This research highlights its potential as a therapeutically useful antibiotic (Miller et al., 1974).
Cefoxitin as a Marker for Methicillin Resistance
- Cefoxitin resistance has been evaluated as a surrogate marker for detecting methicillin-resistant Staphylococcus aureus. This research suggests that cefoxitin testing is highly accurate for distinguishing between methicillin-resistant and methicillin-susceptible strains (Fernandes et al., 2005).
Safety And Hazards
Zukünftige Richtungen
Cefoxitin is used to treat infections caused by bacteria including pneumonia and other lower respiratory tract (lung) infections; and urinary tract, abdominal (stomach area), female reproductive organs, blood, bone, joint, and skin infections . As treatment of bacterial infections requires a large dose, impurities related to the active pharmaceutical ingredient is a significant concern . Therefore, future research may focus on improving the synthesis process to reduce impurities and enhance the efficacy of the drug.
Eigenschaften
CAS-Nummer |
1422023-32-2 |
|---|---|
Produktname |
Δ2-Cefoxitin |
Molekularformel |
C₁₆H₁₇N₃O₇S₂ |
Molekulargewicht |
427.45 |
Synonyme |
(2R,6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid_x000B_ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)

